2-(2-(Benzyloxy)ethoxy)acetic acid
Overview
Description
“2-(2-(Benzyloxy)ethoxy)acetic acid” is a chemical compound with the CAS Number: 93206-09-8 . It has a molecular weight of 210.23 and its IUPAC name is [2-(benzyloxy)ethoxy]acetic acid .
Synthesis Analysis
The synthesis of “this compound” involves several steps . Sodium hydride in oil is suspended in N,N-dimethylacetamide and a solution of 2-(benzyloxy)ethanol in N,N-dimethylacetamide is added dropwise to the mixture over 10 minutes under ice-cooling . After stirring at room temperature for 15 minutes, the reaction solution is cooled with ice, and chloroacetic acid is added in small portions . The mixture is then stirred at room temperature for 11 hours .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14O4 . Unfortunately, the exact structure is not available in the search results.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored sealed in a dry environment .
Scientific Research Applications
Cross-Linking Reagents for Immunization
2-(2-(Benzyloxy)ethoxy)acetic acid derivatives, specifically phospholipid amide derivatives, have been utilized in the synthesis of heterobifunctional reagents for conjugation to liposomal constructs used in immunization. These compounds introduce hydrophilic polyoxyethylene chains, offering good accessibility and lower intrinsic immunogenicity, essential for developing synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Organic Synthesis
The compound plays a role in the selective O-alkylation and dealkylation of flavonoids, demonstrating its utility in organic synthesis. It acts as a protecting group, offering insights into reactivity patterns influenced by steric factors (Kawamura, Takatsuki, Torii, & Horie, 1994).
Photoresists in Lithography
In the field of lithography, derivatives of this compound have been used in the synthesis of novel ester acetal polymers for two-component positive photoresists. These compounds exhibit high thermal stability and can be acidolyzed to become soluble in aqueous bases, aiding in the lithographic process (Wang, Chu, & Cheng, 2007).
Chiral Auxiliary Compound
This compound derivatives, specifically hydroxyphosphinylacetic acid, have been explored as chiral auxiliary compounds. They have potential applications as chiral derivatizing agents for amines and alcohols, evident in their separation in 31P NMR spectra (Majewska, 2019).
Biotransformations
The biotransformations of similar compounds, such as 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, have been studied using bacterial species as biocatalysts. These studies highlight the stereoselective nature of these reactions and their relevance in understanding the configuration of stereogenic centers in organic compounds (Majewska, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl-PEG2-CH2CO2H, also known as 2-(2-(Benzyloxy)ethoxy)acetic acid, BnO-PEG1-CH2COOH, or 2-[2-(benzyloxy)ethoxy]acetic acid, is a PEG linker . It is primarily used in the field of drug delivery . The compound’s primary targets are primary amine groups .
Mode of Action
The terminal carboxylic acid of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . The benzyl protecting group can be removed via hydrogenolysis .
Biochemical Pathways
The formation of stable amide bonds with primary amine groups suggests that it may interact with proteins or other biomolecules containing these groups .
Pharmacokinetics
The hydrophilic peg linker increases the water solubility of the compound , which could potentially enhance its bioavailability.
Result of Action
The result of Benzyl-PEG2-CH2CO2H’s action is the formation of stable amide bonds with primary amine groups . This property is often exploited in drug delivery systems, where the compound can serve as a linker between a drug and a carrier molecule .
Action Environment
The action of Benzyl-PEG2-CH2CO2H can be influenced by environmental factors such as pH. For example, the benzyl protecting group can be removed under acidic conditions . Additionally, the reaction of the carboxylic acid group with primary amines requires the presence of activators .
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid group of Benzyl-PEG2-CH2CO2H can react with primary amine groups in the presence of activators such as EDC and DCC to form stable amide bonds . This property allows Benzyl-PEG2-CH2CO2H to interact with various enzymes, proteins, and other biomolecules, facilitating its role in biochemical reactions .
Cellular Effects
The enhanced water solubility and biocompatibility conferred by the PEG2 chain can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benzyl-PEG2-CH2CO2H primarily involves its ability to form stable amide bonds with primary amines . This can lead to binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(2-phenylmethoxyethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBYLMXBPGYVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618100 | |
Record name | [2-(Benzyloxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93206-09-8 | |
Record name | [2-(Benzyloxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(Benzyloxy)ethoxy]acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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